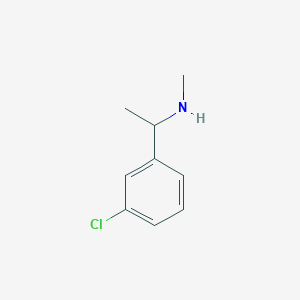

1-(3-Chlorophenyl)-N-methylethanamine

Overview

Description

1-(3-Chlorophenyl)-N-methylethanamine is a synthetic compound belonging to the class of substituted phenethylamines It is characterized by the presence of a chlorine atom at the meta position of the phenyl ring and a methyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

The primary target of 1-(3-Chlorophenyl)-N-methylethanamine, also known as m-Chlorophenylpiperazine (mCPP), is the 5-hydroxytryptamine receptor 2C (5-HT2C) . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter involved in mood regulation, appetite, and sleep .

Mode of Action

mCPP acts as a partial agonist at the 5-HT2C receptor This partial activation can lead to changes in the cell’s function, depending on the level of receptor activation .

Biochemical Pathways

It is known that mcpp’s action on the 5-ht2c receptor can influence theserotoninergic system , potentially affecting mood and behavior

Pharmacokinetics

The pharmacokinetics of mCPP involve its absorption, distribution, metabolism, and excretion (ADME). This suggests that mCPP may share similar pharmacokinetic properties with trazodone, such as being metabolized by the liver enzyme CYP2D6 . .

Result of Action

The molecular and cellular effects of mCPP’s action are complex and can vary depending on the specific context. For example, mCPP has been found to have psychostimulant, anxiety-provoking, and hallucinogenic effects . It can also induce headaches and has been used for testing potential antimigraine medications . These effects are likely a result of mCPP’s action on the 5-HT2C receptor and its influence on serotonin neurotransmission.

Action Environment

The action, efficacy, and stability of mCPP can be influenced by various environmental factors. For instance, the presence of other drugs or substances can affect mCPP’s pharmacokinetics and pharmacodynamics through drug-drug interactions . Additionally, individual factors such as genetics can influence how a person metabolizes mCPP, potentially affecting its efficacy and side effects . More research is needed to fully understand how these and other environmental factors influence mCPP’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-N-methylethanamine can be synthesized through several methods. One common approach involves the reaction of 3-chlorophenylacetonitrile with methylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-N-methylethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through reactions with nucleophiles such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary amines or alcohols.

Substitution: Formation of substituted phenethylamines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

Biology: Investigated for its effects on neurotransmitter systems and potential use in neuropharmacology.

Medicine: Explored for its potential therapeutic effects in treating certain neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but differs in the presence of a piperazine ring instead of an ethanamine structure.

1-(3-Trifluoromethylphenyl)piperazine: Similar structure with a trifluoromethyl group instead of a chlorine atom.

Uniqueness: 1-(3-Chlorophenyl)-N-methylethanamine is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural configuration imparts distinct pharmacological properties, making it a compound of interest in scientific research.

Biological Activity

1-(3-Chlorophenyl)-N-methylethanamine, also known by its CAS number 149529-99-7, is an organic compound characterized by a chlorinated phenyl group attached to a methylethanamine moiety. This compound has garnered attention in the fields of pharmacology and toxicology due to its potential biological activities, particularly as a new psychoactive substance (NPS). This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H12ClN. Its structure includes:

- A 3-chlorophenyl group, which may influence its interaction with biological targets.

- An N-methyl group that can affect its pharmacokinetic properties.

Psychoactive Effects

This compound has been associated with stimulant effects similar to those of other cathinones. Studies indicate that it acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), leading to increased levels of these neurotransmitters in the brain. This mechanism is linked to various neuropsychological effects, including euphoria and increased energy levels .

Cytotoxicity and Cellular Impact

Recent in vitro studies have shown that compounds in this class can exhibit cytotoxic effects on neuronal and hepatic cells. These effects may include:

- Mitochondrial dysfunction

- Oxidative stress

- Apoptosis pathway activation under hyperthermic conditions .

The primary mechanism of action for this compound appears to involve the inhibition of neurotransmitter reuptake, particularly for norepinephrine and dopamine. This interaction leads to enhanced synaptic availability of these neurotransmitters, contributing to its stimulant properties. The specific binding affinities and interactions with various receptors are still under investigation.

Case Studies

Several case reports highlight the clinical implications of this compound use:

- Acute Toxicity Cases : Reports indicate instances of acute intoxication resulting in severe neurological symptoms, including agitation, tachycardia, and psychotic episodes. These symptoms often necessitated emergency medical intervention .

- Long-term Effects : Chronic use has been associated with significant cognitive impairments and potential long-term neurological damage, similar to other synthetic stimulants .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

| Compound Name | Mechanism of Action | Notable Effects |

|---|---|---|

| MDPV (Methylenedioxypyrovalerone) | Norepinephrine-dopamine reuptake inhibitor | Severe agitation, cardiovascular issues |

| α-PVP (Alpha-Pyrrolidinopentiophenone) | Norepinephrine-dopamine reuptake inhibitor | Psychosis, increased heart rate |

| Methcathinone | Norepinephrine-dopamine reuptake inhibitor | Euphoria, potential for addiction |

Research Findings

Research continues to explore the pharmacological profiles of compounds like this compound. Some findings suggest potential therapeutic applications; however, the risks associated with their use as recreational drugs are significant. A study indicated that derivatives could have varying degrees of efficacy as cyclooxygenase (COX) inhibitors, which may open avenues for anti-inflammatory applications .

Properties

IUPAC Name |

1-(3-chlorophenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYUOJXAYGDGASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588545 | |

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149529-99-7 | |

| Record name | 1-(3-Chlorophenyl)-N-methylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.